molecular formula C26H24BrN5O3S B11667637 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11667637
M. Wt: 566.5 g/mol
InChI Key: PTIGWRXCGHKANT-OGLMXYFKSA-N
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Description

This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5, a phenyl group at position 4, and a sulfanyl-linked acetohydrazide moiety at position 2. The hydrazide group is further functionalized with a (1E)-1-(3-bromophenyl)ethylidene substituent. The (E)-configuration of the imine bond (C=N) is critical for maintaining structural rigidity and binding specificity .

Properties

Molecular Formula

C26H24BrN5O3S

Molecular Weight

566.5 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24BrN5O3S/c1-17(18-8-7-9-20(27)14-18)28-29-24(33)16-36-26-31-30-25(32(26)21-10-5-4-6-11-21)19-12-13-22(34-2)23(15-19)35-3/h4-15H,16H2,1-3H3,(H,29,33)/b28-17+

InChI Key

PTIGWRXCGHKANT-OGLMXYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-bromophenylacetaldehyde: This can be achieved through the bromination of phenylacetaldehyde using bromine in the presence of a catalyst.

    Formation of the hydrazone: The 3-bromophenylacetaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Synthesis of the triazole intermediate: The triazole ring is synthesized by reacting 3,4-dimethoxyphenylhydrazine with phenyl isothiocyanate under reflux conditions.

    Coupling reaction: Finally, the triazole intermediate is coupled with the hydrazone derivative in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits significant activity against various bacterial strains. For instance, studies have shown its effectiveness against Escherichia coli and Pseudomonas aeruginosa, which are common pathogens responsible for numerous infections .

Antifungal Properties

The triazole moiety is particularly notable for its antifungal activity. Compounds similar to this compound have been reported to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism typically involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity .

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of both the hydrazide and triazole groups may contribute to its ability to induce apoptosis in cancer cells. In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting a pathway for future drug development targeting specific cancer types .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

  • Starting Materials :
    • 3-bromobenzaldehyde
    • 3,4-dimethoxyphenyl
    • Acetohydrazide
    • Sulfur-containing reagents
  • Reaction Steps :
    • Condensation reaction between aldehyde and acetohydrazide.
    • Formation of the triazole ring via cyclization reactions.
    • Final purification through recrystallization or chromatography.

Case Study 1: Antibacterial Activity Assessment

In a study published in Molecules, researchers evaluated the antibacterial efficacy of this compound against several bacterial strains. The compound demonstrated a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Antifungal Testing

A separate investigation focused on the antifungal properties of this compound against Candida albicans. Results showed significant inhibition at low concentrations, supporting further exploration into its use as an antifungal treatment option .

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Methoxy vs. Bromo Substitutions

  • Compound from : Differs by having a 4-methoxyphenyl group instead of 3,4-dimethoxyphenyl on the triazole.
  • Compound from : Features a 4-bromophenyl group on the triazole. The para-bromo substitution enhances lipophilicity but may reduce solubility in aqueous media compared to the target compound’s meta-bromo substituent .

Heterocyclic Modifications

  • Oxadiazole Derivatives () : Replaces the triazole with a 1,3,4-oxadiazole ring. Oxadiazoles exhibit stronger electron-withdrawing properties, which could alter binding affinity in biological systems. For example, oxadiazole-based derivatives in showed anti-fungal activity, suggesting that core heterocycle choice directly impacts bioactivity .

Hydrazide and Imine Functionalization

Imine Substituents

  • Nitro-Substituted Triazole () : The nitro group (electron-withdrawing) on the triazole may enhance reactivity toward nucleophilic targets but could compromise metabolic stability compared to methoxy or bromo substituents .

Benzyloxy-Methoxy Hybrid ():

This compound incorporates a 4-(benzyloxy)-3-methoxyphenyl group on the hydrazide. This contrasts with the target compound’s simpler 3,4-dimethoxyphenyl motif .

Spectroscopic and Computational Comparisons

NMR and LCMS Profiling

  • NMR Shifts () : Substituents like bromine or methoxy groups cause distinct chemical shift patterns. For example, the 3-bromophenyl group in the target compound would deshield adjacent protons in the aromatic region (δ 7.2–7.8 ppm), while methoxy groups show characteristic singlet peaks near δ 3.8–4.0 ppm .
  • Molecular Networking () : Cosine scores from MS/MS fragmentation patterns can cluster the target compound with other triazole derivatives (e.g., and ) but distinguish it from oxadiazole or thienyl-containing analogs .

Similarity Metrics ():

Tanimoto and Dice indices quantify structural overlap. For instance, the target compound shares >80% similarity with ’s analog (due to triazole and bromophenyl motifs) but <50% with oxadiazole derivatives () .

Biological Activity

The compound N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a novel hydrazone derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a sulfanyl group, which are known to contribute to biological activity. The presence of the bromophenyl and dimethoxyphenyl moieties enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A study reported that related triazole derivatives showed IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells via mitochondrial pathways and the inhibition of key oncogenic pathways .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated using standard methods against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Antiviral Activity

The antiviral potential of this compound has also been explored:

  • Viral Cell Lines : The compound demonstrated notable activity against HSV-1 and HCV with IC50 values of approximately 6.0 µg/100 μl for HSV-1 .
  • Mechanism : The antiviral mechanism is hypothesized to involve interference with viral replication processes at multiple stages .

Case Studies

A series of case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Breast Cancer Study : In a clinical trial involving breast cancer patients, a derivative of the compound showed a significant reduction in tumor size after four weeks of treatment .
  • Antimicrobial Resistance : In another study focusing on antibiotic-resistant strains, the compound was effective in reducing bacterial load in infected models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl rings significantly influence biological activity:

  • Electron-Drawing Groups : The presence of electron-withdrawing groups on the phenyl rings enhances cytotoxicity.
  • Hydrazone Linkage : The hydrazone linkage is crucial for maintaining biological activity across various assays.

Q & A

Q. How can reaction conditions be optimized to maximize the synthesis yield of this compound?

Methodological Answer: Employ full factorial experimental design to systematically evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For example, a study on α-aminophosphonates optimized five factors (reaction time, solvent polarity, molar ratios) using this approach, achieving >90% yield with validated model predictions . Bayesian optimization is another advanced alternative, leveraging machine learning to iteratively refine conditions with minimal experimental runs .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Combine single-crystal X-ray diffraction (for precise bond-length/angle validation; see mean C–C = 0.004 Å in triazole derivatives ) with NMR spectroscopy (to verify substituent positions) and HPLC-MS (for purity assessment). Cross-referencing with computational geometry-optimized models (e.g., DFT) enhances accuracy .

Q. How can solubility challenges during recrystallization be addressed?

Methodological Answer: Use mixed-solvent systems (e.g., aqueous ethanol) with gradient cooling. A protocol for similar hydrazide derivatives achieved >95% purity by recrystallizing the crude product in ethanol-water (3:1 v/v) under ice-cold stirring . Solubility parameters (Hansen solubility parameters) can guide solvent selection.

Q. What synthetic routes are feasible for introducing the 3,4-dimethoxyphenyl-triazole moiety?

Methodological Answer: Utilize cyclocondensation reactions between thiosemicarbazides and aldehydes in acidic media. For example, refluxing 2-sulfanylacetohydrazides with aromatic aldehydes in ethanol for 5 hours yielded analogous triazole derivatives . Microwave-assisted synthesis may reduce reaction time by 60% .

Advanced Research Questions

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization for this compound?

Methodological Answer: Integrate multiphysics simulations (e.g., heat/mass transfer modeling) with AI algorithms to predict optimal flow rates and mixing dynamics in continuous-flow systems. A study on diphenyldiazomethane synthesis demonstrated 20% yield improvement by coupling DoE (Design of Experiments) with real-time AI adjustments .

Q. How to resolve contradictions in reported biological activity data (e.g., anti-fungal vs. enzyme inhibition)?

Methodological Answer: Perform structure-activity relationship (SAR) studies with systematically modified derivatives. For instance, modifying the 3-bromophenyl group to 4-chlorophenyl in analogous compounds shifted activity from anti-fungal (MIC = 8 µg/mL) to kinase inhibition (IC50 = 0.5 µM) . Pair this with molecular docking to identify binding site variations.

Q. What strategies mitigate byproduct formation during the hydrazide coupling step?

Methodological Answer: Implement in situ FTIR monitoring to track intermediate formation and adjust reagent stoichiometry dynamically. A study on sulfonylhydrazide derivatives reduced byproducts by 40% using this approach . Alternatively, use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted aldehydes .

Q. How to design experiments for probing the compound’s mechanism of action in biological systems?

Methodological Answer: Combine kinetic assays (e.g., time-dependent enzyme inhibition) with isotopic labeling (e.g., ¹⁵N/¹³C tags) to trace metabolic pathways. For sulfonamide derivatives, ¹H-¹⁵N HMBC NMR elucidated hydrogen-bonding interactions critical for activity . CRISPR-Cas9 gene editing can validate target specificity in cellular models.

Q. What computational methods are suitable for predicting the compound’s stability under physiological conditions?

Methodological Answer: Run molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) to assess hydrolytic degradation pathways. Density functional theory (DFT) calculations can identify electrophilic sites prone to oxidation. A study on triazole-thioethers predicted t₁/₂ = 12 hours in plasma, aligning with experimental data .

Q. How to scale up synthesis without compromising yield or purity?

Methodological Answer: Transition from batch to continuous-flow chemistry , optimizing residence time and pressure. A lab-scale flow system for diazomethane derivatives achieved 85% yield at 10 g/hour with <2% impurities . Use inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control .

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